Ethyl 4-chloro-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H11ClN2O5 and its molecular weight is 310.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyridazinoquinoxalines : It is utilized in synthesizing various 3-(aryldiazinyl)-2-methylpyrido[2,3-f]quinoxalines, which are significant in chemical research (Zahra et al., 2007).
Creation of Novel 3-Substituted 1-Alkyl-4-Oxo-1,4-Dihydropyridazino Compounds : It aids in the synthesis of these compounds, which have potential applications in various scientific fields (Kurasawa et al., 2000).
Study of Reactions with Phosphorus Oxychloride : It's used to study the reactions of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride, important for understanding chemical reactions and compound synthesis (Ukrainets et al., 2009).
Synthesis of 4-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid : It plays a role in synthesizing this specific acid, which has applications in chemical research (Ukrainets et al., 2006).
Tosylating Agent Properties : It exhibits properties as a tosylating agent, useful in various chemical syntheses (Ukrainets et al., 2008).
Broad Antibacterial Applications : It's effective as a broad antibacterial agent, active in experimental infections, showing potential for systemic infection treatments (Goueffon et al., 1981).
Potential Antimicrobial Drug Applications : This compound has potential applications as an antimicrobial drug (Glushkov et al., 1997).
Anti-Inflammatory Activity : It exhibits anti-inflammatory activity, which is important for medical research (Ukrainets et al., 2006).
Antiprotozoal Activity : The compound has demonstrated antiprotozoal activity, making it significant in the field of infectious diseases (Davydova et al., 1991).
Nervous System Effects : It has been studied for its impact on the central nervous system, specifically causing loss of motor control in mice, indicating its neurotoxic properties (Hung et al., 1985).
Alkylation Studies : The compound is used in alkylation studies, particularly the alkylation of 4-substituted ethyl 2-oxo-1,2-dihydro-quinoline-3-carboxylic acid, relevant in organic chemistry (Ukrainets et al., 2006).
Antibacterial Agent : Some of its derivatives have shown moderate antibacterial activity against pathogens like Staphylococcus aureus, Bacillus cereus, and Escherichia coli (Balaji et al., 2013).
Anticancer Activity : Certain derivatives have shown strong anticancer activity, especially against the breast cancer MCF-7 cell line (Gaber et al., 2021).
Synthesizing Various Compounds : It is useful in synthesizing a range of compounds, contributing to the diversity of chemical synthesis (Ukrainets et al., 2007).
Biological Activities : Derivatives of ethyl 4-oxoquinoline-3-carboxylate show a variety of biological activities, relevant in biomedical research (Rimarčík et al., 2011).
Antifungal Activity : Some of its compounds exhibit antifungal activity against organisms like C. albicans, important in the study of infectious diseases (Farrayeh et al., 2013).
Properties
IUPAC Name |
ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5/c1-3-21-13(18)10-11(14)8-6-7(16(19)20)4-5-9(8)15(2)12(10)17/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOWRPLDEZCUHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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